L-Valine-13C5,15N,d2
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Overview
Description
L-Valine-13C5,15N,d2 is a specially labeled form of the essential amino acid L-Valine. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it a valuable tool in various scientific research applications. L-Valine is one of the twenty proteinogenic amino acids and plays a crucial role in protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-13C5,15N,d2 involves the incorporation of stable isotopes into the L-Valine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the amino acid synthesis. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of fermentation or chemical synthesis methods, where microorganisms or chemical reactions are employed to produce the labeled amino acid. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valine-13C5,15N,d2 can undergo various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the keto acids back to amino acids.
Substitution: The amino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the amino acid .
Scientific Research Applications
L-Valine-13C5,15N,d2 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy for quantitative analysis and structural studies
Biology: Employed in metabolic flux analysis to study metabolic pathways and enzyme activities
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution
Industry: Applied in the production of labeled peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of L-Valine-13C5,15N,d2 is primarily related to its role as an amino acid. It is incorporated into proteins during protein synthesis, where it contributes to the structure and function of the proteins. The labeled isotopes allow researchers to track the amino acid and study its metabolism and interactions within biological systems .
Comparison with Similar Compounds
L-Valine-13C5,15N,d2 is unique due to its specific isotopic labeling, which distinguishes it from other forms of L-Valine. Similar compounds include:
L-Valine-13C5: Labeled with carbon-13 only
L-Valine-15N: Labeled with nitrogen-15 only
L-Valine-d2: Labeled with deuterium only
These similar compounds are used in various research applications but may not provide the same level of detail and specificity as this compound .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
125.116 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3-dideuterio-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1D,4+1D,5+1,6+1 |
InChI Key |
KZSNJWFQEVHDMF-RKEACNPTSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([13CH3])[13CH3])[15NH2] |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
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